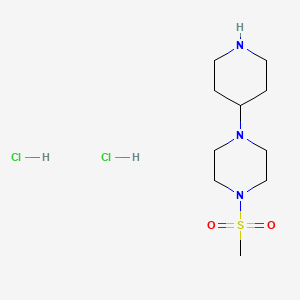

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride

Description

Molecular Architecture and Crystallographic Characterization

The molecular architecture of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride is fundamentally characterized by its bicyclic structure featuring a piperazine ring directly connected to a piperidine ring through a nitrogen bridge at the 4-position. The methylsulfonyl substituent attached to the piperazine nitrogen introduces significant electronic and steric effects that influence the overall molecular conformation. Crystallographic studies of related piperazine compounds have demonstrated that these heterocyclic systems typically adopt chair conformations, which minimizes torsional strain and optimizes orbital overlap.

The presence of two hydrochloride counterions in the dihydrochloride salt form creates a complex hydrogen bonding network that stabilizes the crystal structure. In similar piperazinium chloride systems, crystallographic analysis has revealed that the chloride anions are positioned to maximize electrostatic interactions with the protonated nitrogen centers. The asymmetric unit typically contains half of the organic cation and half of a chloride anion, with the complete structure generated through crystallographic symmetry operations.

The piperazine ring in the dihydrochloride salt adopts a chair conformation with specific puckering parameters that have been characterized in related structures. The methylsulfonyl group typically assumes an equatorial orientation to minimize steric interactions with the ring system. The nitrogen-sulfur bond length and the sulfur-oxygen bond distances reflect the polarized nature of the sulfonyl functional group, with values consistent with other methylsulfonyl-containing compounds.

The piperidine ring component maintains its characteristic chair conformation, with the nitrogen atom positioned to allow optimal overlap with the piperazine system. Crystallographic studies of similar bicyclic systems have shown that the dihedral angle between the two ring planes is critical for determining the overall molecular shape and affects the compound's ability to form intermolecular interactions.

Properties

IUPAC Name |

1-methylsulfonyl-4-piperidin-4-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2S.2ClH/c1-16(14,15)13-8-6-12(7-9-13)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPCSAIVRZYXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Piperazine Intermediates

- The initial step often involves preparing piperazine mono- or dihydrochloride salts by reacting piperazine with hydrochloric acid under controlled molar ratios and solvent conditions. For example, a molar ratio of piperazine to piperazine dihydrochloride around 1:0.9 to 1:1.05 is used, with solvents such as methanol or water, heated under reflux for about 1 to 1.2 hours, followed by cooling and filtration to isolate the hydrochloride salt.

Introduction of Piperidinyl Group

- The 4-(4-piperidinyl)piperazine moiety is introduced through nucleophilic substitution reactions where piperazine derivatives react with suitable piperidine-containing reagents. Controlled temperature conditions (generally 70–100 °C) and polar or non-polar solvents like methanol, dichloromethane, or water are employed to optimize reaction rates and selectivity.

Methylsulfonylation

Formation of Dihydrochloride Salt

- The final step involves acidification of the free base compound with hydrochloric acid to form the dihydrochloride salt. This improves the compound’s crystallinity and stability, facilitating purification by crystallization or filtration.

Representative Preparation Method (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Piperazine + Piperazine dihydrochloride (1:0.91 molar ratio), Methanol solvent (2x weight), reflux 1.2 h, cool to 13 °C | Formation of piperazine mono-hydrochloride salt | Isolated by filtration and drying at 75 °C for 5.5 h; yield ~245 g |

| 2 | Piperazine mono-hydrochloride + 2-(2-chloroethoxy)ethanol (1.82:1 molar ratio), Methanol solvent (2x weight), stirred at 80 °C for 5.5 h | Nucleophilic substitution to add side chain | Reaction mixture filtered to remove piperazine dihydrochloride byproduct |

| 3 | Filtrate evaporated under reduced pressure at <60 °C to remove half solvent, cooled to 18 °C, filtered, dried at 53 °C for 7.5 h | Recovery of piperazine dihydrochloride for reuse | Improved process economy |

| 4 | Filtrate heated to 95 °C for vacuum distillation | Purification of 1-[methylsulfonyl]-4-(4-piperidinyl)piperazine | High purity product obtained |

This method emphasizes solvent recycling, temperature control, and stepwise purification to achieve high purity and yield suitable for industrial scale.

Analytical and Purity Considerations

- Vacuum reduced pressure distillation and recrystallization are critical for removing disubstituted impurities and residual solvents.

- The use of polar solvents like methanol or water in the substitution step enhances selectivity and reduces side reactions.

- Filtration and drying parameters (temperature and duration) are optimized to maximize recovery of hydrochloride salts and minimize degradation.

Comparative Notes on Solvent and Temperature Effects

| Solvent Type | Temperature Range | Reaction Time | Notes |

|---|---|---|---|

| Methanol (polar) | 78–80 °C | 5.5–6.5 h | Good solubility, moderate reaction rate |

| Water (polar) | 75–78 °C | 6.5 h | Environmentally friendly, slower reaction |

| Dichloromethane (non-polar) | 70–100 °C | 3 h | Faster reaction, requires careful handling |

Selection depends on scale, cost, and environmental considerations.

Research Findings and Optimization

- The molar ratio of piperazine derivatives to reagents significantly affects purity and yield.

- Recycling piperazine dihydrochloride byproduct reduces raw material costs.

- Lower reaction temperatures during methylsulfonylation prevent over-substitution.

- Use of vacuum distillation enhances removal of volatile impurities and residual solvents.

Chemical Reactions Analysis

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride, often referred to as "compound A," is a compound of significant interest in scientific research due to its diverse applications in pharmacology and medicinal chemistry. This article explores its applications, particularly in the fields of neuroscience, psychiatry, and drug development.

Neuropharmacology

Antidepressant Activity

Research indicates that this compound exhibits potential antidepressant effects. In preclinical studies, it has been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could significantly reduce depressive-like behaviors in rodent models .

Anxiolytic Effects

The compound has also been investigated for its anxiolytic properties. In behavioral assays, it was found to decrease anxiety-related behaviors in mice, suggesting that it may act as a promising candidate for treating anxiety disorders .

Schizophrenia Treatment

Recent studies have focused on the use of this compound in managing schizophrenia symptoms. Its ability to antagonize certain serotonin receptors while modulating dopamine pathways positions it as a potential antipsychotic agent. Clinical trials are ongoing to evaluate its efficacy and safety in human subjects suffering from schizophrenia .

Pain Management

The analgesic properties of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride have been explored in various pain models. Research indicates that it may inhibit pain pathways by interacting with specific receptors involved in pain transmission . This opens avenues for developing new pain management therapies.

Cognitive Enhancement

Preliminary research suggests that this compound may enhance cognitive functions such as memory and learning. Animal studies have shown improvements in cognitive performance following administration of the compound, indicating potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Data Tables

| Study Reference | Application Area | Findings |

|---|---|---|

| Depression | Significant reduction in depressive behaviors | |

| Anxiety | Decreased anxiety-related behaviors | |

| Schizophrenia | Promising results in symptom management | |

| Pain Management | Inhibition of pain pathways | |

| Cognitive Enhancement | Improvement in memory and learning tasks |

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, biological activities, and applications of 1-(methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride with related piperazine/piperidine derivatives:

Key Structural and Pharmacological Differences

SA4503 vs. Target Compound :

SA4503 contains aromatic phenethyl and phenylpropyl groups critical for sigma-1 receptor binding . In contrast, the methylsulfonyl and piperidinyl groups in the target compound lack aromaticity, suggesting divergent receptor affinities. The sulfonyl group may enhance solubility but reduce blood-brain barrier penetration compared to SA4503’s lipophilic substituents .Trimetazidine vs. Target Compound :

Trimetazidine’s trimethoxybenzyl group facilitates metabolic modulation in ischemic tissues . The target compound’s sulfonyl group could confer distinct pharmacokinetics, such as prolonged half-life or altered enzyme interactions.- Anticonvulsant Derivatives: The anticonvulsant 1-[(2,4,6-trimethyl)phenoxyethyl]-4-(2-hydroxyethyl)piperazine dihydrochloride relies on bulky aromatic and hydrophilic groups for seizure inhibition . The target compound’s piperidinyl group may favor interactions with ion channels or neurotransmitter receptors over anticonvulsant targets.

Antihistamines (Buclizine) :

Buclizine’s chlorobenzhydryl group is typical for histamine H1 receptor antagonism . The target compound’s lack of aromatic substituents makes antihistamine activity unlikely.Cytotoxic Piperazine Derivatives : Chlorobenzhydryl-benzoyl derivatives exhibit cytotoxicity via unclear mechanisms, possibly involving DNA intercalation . The methylsulfonyl group in the target compound may instead modulate kinase or protease activity.

Biological Activity

1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride is a synthetic compound notable for its potential therapeutic applications, particularly in the treatment of central nervous system disorders. Its unique structure includes a piperazine core with a methylsulfonyl group and a piperidine moiety, which enhances its biological activity.

- Chemical Formula : C10H23Cl2N3O2S

- CAS Number : 1089282-83-6

- Appearance : White crystalline solid

- Solubility : Soluble in water

The presence of the methylsulfonyl group allows for nucleophilic substitution reactions, while the piperazine ring can participate in electrophilic addition reactions, making this compound versatile for various biological assays .

Research indicates that 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests its potential role as a modulator of mood and behavior, which is crucial for developing treatments for anxiety and depression .

Central Nervous System Effects

Studies have shown that this compound may exhibit significant effects on the central nervous system (CNS). It has been explored as a candidate for treating:

- Anxiety Disorders

- Depression

The modulation of neurotransmitter systems indicates that it may help alleviate symptoms associated with these conditions by enhancing serotonergic and dopaminergic signaling pathways .

Anti-inflammatory Properties

In addition to its CNS effects, preliminary studies suggest that 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride may possess anti-inflammatory properties. However, further research is necessary to fully elucidate its pharmacological profile and mechanisms involved .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride, highlighting their chemical formulas and key features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride | C10H22ClN3 | Lacks methylsulfonyl group; used as an antidepressant |

| 1-(Piperidin-4-yl)piperazine | C10H22N2 | Simpler structure; acts on similar biological pathways |

| 1-(Sulfonyl)-4-piperidinylpiperazine | C10H22N2O3S | Contains sulfonic acid; different pharmacological properties |

The distinct combination of functional groups in 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride may confer unique pharmacological effects compared to these analogs .

Study on Anxiety and Depression

A recent study investigated the effects of 1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride in animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, correlating with increased serotonin receptor activity. This suggests potential efficacy in treating anxiety disorders .

Inflammation Research

Another study focused on the anti-inflammatory effects of the compound in vitro. It demonstrated that treatment with this compound reduced pro-inflammatory cytokine production in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for preparing 1-(methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride, and what critical reaction conditions must be optimized?

The synthesis typically involves:

- Step 1 : Nucleophilic substitution between a halogenated precursor (e.g., 4-chloronitrobenzene) and a piperazine derivative (e.g., N-methylpiperazine) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the piperazine core .

- Step 2 : Reduction of nitro groups to amines using catalytic hydrogenation or sodium borohydride, followed by sulfonation with methylsulfonyl chloride to introduce the methylsulfonyl moiety .

- Step 3 : Salt formation via HCl treatment to yield the dihydrochloride form .

Key optimizations : Reaction temperature (20–60°C), stoichiometric ratios (1:1.2 for amine:alkylating agent), and purification via recrystallization or column chromatography .

Q. How is the structural integrity of this compound validated in academic research?

- X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.76 Å) and confirms chair conformation of the piperazine ring, critical for receptor binding .

- NMR spectroscopy : ¹H and ¹³C NMR verify methylsulfonyl integration (δ ~3.0 ppm for –SO₂CH₃) and piperidine/pyrrolidine ring proton environments .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 294) confirm molecular weight .

Q. What biochemical pathways or receptor systems are hypothesized to be influenced by this compound?

Based on structural analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride), the compound may interact with:

- Serotonergic pathways : Partial agonism/antagonism at 5-HT₁A/2A receptors due to piperazine’s affinity for monoamine transporters .

- Dopaminergic systems : Modulation of D₂-like receptors via sulfonamide-induced conformational changes in ligand-binding pockets .

- Enzymatic inhibition : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via sulfonyl group interactions .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) affect the compound’s stability in experimental buffers?

- pH-dependent degradation : Protonation of the piperazine nitrogen at acidic pH (<3) increases solubility but may destabilize the sulfonyl group, leading to hydrolysis. Optimal stability is observed at pH 6–7 in phosphate buffers .

- Thermal stability : Decomposition occurs above 150°C (TGA data), with accelerated degradation in aqueous solutions at >40°C. Lyophilization is recommended for long-term storage .

Q. What computational strategies are employed to predict binding affinities or metabolic pathways for this compound?

- Molecular docking (e.g., AutoDock Vina) : Simulates interactions with receptors (e.g., 5-HT₁A) using crystal structures (PDB ID: 7E2Z). Key residues (e.g., Asp116, Ser199) form hydrogen bonds with the sulfonyl group .

- Quantum mechanical calculations (DFT) : Predicts oxidation sites (e.g., methylsulfonyl group’s susceptibility to CYP450-mediated metabolism) .

- Machine learning models : Train on datasets of piperazine derivatives to predict ADMET properties (e.g., BBB permeability: ~0.8 logBB) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methylsulfonyl vs. acetyl groups) on receptor selectivity .

- Meta-analysis of assay conditions : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. CHO) or assay buffers (e.g., Mg²⁺ concentration affecting GPCR signaling) .

- Orthogonal validation : Use SPR (surface plasmon resonance) and calcium flux assays to confirm binding vs. functional activity .

Methodological Considerations

Q. What protocols are recommended for in vitro toxicity screening of this compound?

- MTT assay : Dose-response curves (0.1–100 µM) in hepatocyte (HepG2) and neuronal (SH-SY5Y) cell lines to assess IC₅₀ values .

- hERG channel inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ < 1 µM indicates high risk) .

- Reactive oxygen species (ROS) detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in primary astrocytes .

Q. How should researchers handle discrepancies in purity assessments between suppliers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.